Tetramethylphosphanium acetate
CAS No.: 52987-83-4
Cat. No.: VC19628398
Molecular Formula: C6H15O2P
Molecular Weight: 150.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52987-83-4 |
|---|---|
| Molecular Formula | C6H15O2P |
| Molecular Weight | 150.16 g/mol |
| IUPAC Name | tetramethylphosphanium;acetate |
| Standard InChI | InChI=1S/C4H12P.C2H4O2/c1-5(2,3)4;1-2(3)4/h1-4H3;1H3,(H,3,4)/q+1;/p-1 |
| Standard InChI Key | HYVDRSVZYMKTKG-UHFFFAOYSA-M |
| Canonical SMILES | CC(=O)[O-].C[P+](C)(C)C |
Introduction
Structural and Chemical Properties
Molecular Structure
Tetramethylphosphanium acetate consists of a tetrahedral tetramethylphosphonium cation ([(CH₃)₄P]⁺) and a linear acetate anion (CH₃COO⁻). The phosphorus atom in the cation is bonded to four methyl groups, while the acetate anion retains its carboxylate structure. This ionic pairing enhances solubility in polar solvents and enables interactions with both organic and inorganic substrates.
Key Physical Properties
Ionic Liquid Characteristics
As a phosphonium-based ionic liquid, tetramethylphosphanium acetate exhibits:
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Low Volatility: Minimal vapor pressure at room temperature.
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High Ionic Conductivity: Facilitates charge transfer in electrochemical systems .
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Hygroscopicity: Requires storage under anhydrous conditions to prevent hydrolysis.
Synthesis and Preparation
Primary Synthetic Route
The most common method involves a metathesis reaction between tetramethylphosphonium chloride [(CH₃)₄PCl] and potassium acetate (CH₃COOK) in ethanol:
This reaction proceeds efficiently under mild conditions (room temperature, 12–24 hours), yielding high-purity product (>95%).
Alternative Methods
While less common, other approaches include:
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Alkylation of Phosphine Oxides: Using methylating agents like methyl iodide, though this route is less scalable.
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Direct Synthesis: For tetramethylphosphonium chloride precursors, high-temperature reactions with chloromethane and white phosphorus are employed.
Applications in Organic Synthesis
Beckmann Fragmentation Reactions
Tetramethylphosphanium acetate acts as a stable intermediate in Beckmann fragmentation processes. For example:
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Oxime Acetate Activation: α-Alkoxy oxime acetates react with trifluoromethanesulfonic acid (TMSOTf) and triarylphosphines to form phosphonium salt intermediates .
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Grignard Reagent Trapping: Subsequent reaction with Grignard reagents (e.g., PhMgBr, MeMgBr) yields substituted ketones or alkanes (Table 1) .
| Substrate | Grignard Reagent | Product | Yield (%) |
|---|---|---|---|
| α-Methoxy oxime acetate | PhMgBr | Phenyl-substituted ketone | 71 |
| α-Benzyl oxime acetate | MeMgBr | Methyl-substituted alkane | 85 |
Catalytic Roles
The compound’s ionic nature enables catalytic activity in:
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Nucleophilic Substitution: Replacing chloride in tetramethylphosphonium chloride with stronger nucleophiles (e.g., hydroxide, cyanide).
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Enzyme Inhibition: Competitive inhibition of bovine serum amine oxidase (BSAO) through phosphonium ion interactions.
Industrial and Materials Science Applications
Polymer Pretreatment
Tetramethylphosphanium acetate and related phosphonium acetates (e.g., tetra(n-butyl)phosphonium acetate) reduce cellulose crystallinity in microcrystalline cellulose (Avicel PH-101) under mild conditions. This pretreatment enhances enzymatic hydrolysis efficiency without degrading the polymer backbone .
Ionic Liquid Solvent Systems
The compound’s compatibility with molecular solvents (e.g., ethanol, DMSO) allows tailored solvent mixtures for:
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Carboxymethylation Reactions: Simplified reaction protocols for cellulose derivatives .
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Electrochemical Applications: Use in electrolyte formulations for batteries or capacitors .
Comparative Analysis with Related Compounds
| Property | Tetramethylphosphanium Acetate | Tetra(n-butyl)phosphonium Acetate |
|---|---|---|
| Cation Size | Small (methyl groups) | Large (butyl groups) |
| Solubility in Water | High | Moderate |
| Cellulose Pretreatment Efficacy | Moderate | High (due to bulkier cation) |
| Thermal Stability | Up to 150°C | Up to 200°C |
Future Research Directions
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Biomedical Applications: Exploring phosphonium acetates as drug delivery agents due to their ionic nature and biocompatibility .
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Sustainable Chemistry: Developing eco-friendly synthesis routes using renewable solvents or catalysts .
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Mechanistic Studies: Investigating the role of acetate anion in stabilizing transition states during reactions .
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